NC-1300-B mechanism of action on H(+)-K(+)-ATPase
NC-1300-B mechanism of action on H(+)-K(+)-ATPase
An In-depth Technical Guide to the Mechanism of Action of NC-1300-B on H⁺)-K⁺)-ATPase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NC-1300-B is a substituted benzimidazole (B57391) derivative that acts as a potent and long-lasting inhibitor of the gastric H⁺)-K⁺)-ATPase, commonly known as the proton pump. As a member of the proton pump inhibitor (PPI) class of drugs, its mechanism of action is characterized by its nature as a prodrug, requiring activation within an acidic environment to exert its inhibitory effect. This guide provides a detailed examination of the molecular mechanism, quantitative inhibitory data, and the experimental protocols used to characterize the interaction between NC-1300-B and the gastric proton pump.
Introduction to H⁺)-K⁺)-ATPase and NC-1300-B
The gastric H⁺)-K⁺)-ATPase is a P-type ATPase responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of parietal cells, this enzyme actively transports H⁺ ions from the cytoplasm into the gastric lumen in exchange for K⁺ ions, a process fueled by ATP hydrolysis.[1] This action can generate a proton gradient of over a million-fold, leading to a luminal pH as low as 1.[2]
NC-1300-B is a proton pump inhibitor with a mechanism similar to other benzimidazole derivatives like omeprazole, but it is distinguished by a longer duration of action.[3] These compounds are cornerstone therapies for acid-related disorders. The inhibitory action of NC-1300-B is irreversible and pH-dependent, targeting the active enzyme.
Molecular Mechanism of Action
The mechanism of NC-1300-B is a multi-step process that begins with systemic absorption and ends with the covalent modification of the H⁺)-K⁺)-ATPase.
-
Systemic Absorption and Accumulation : Being a weak base, NC-1300-B freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[4][5]
-
Acid-Catalyzed Activation : In the acidic environment (pH < 2), NC-1300-B undergoes a two-step protonation and acid-catalyzed molecular rearrangement.[5] This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide (B3320178) or sulfenic acid cation.[5] This activation is a critical step, as the drug has minimal activity at neutral pH.[3]
-
Covalent Binding and Inhibition : The activated, cationic form of NC-1300-B is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues on the luminal surface of the H⁺)-K⁺)-ATPase α-subunit.[5][6] While the specific cysteine residues targeted by NC-1300-B have not been definitively identified in the reviewed literature, other PPIs are known to bind to cysteines such as Cys-321, Cys-813, Cys-822, and Cys-892.[2][6] This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its pumping function.[4] Restoration of acid secretion requires the synthesis of new H⁺)-K⁺)-ATPase units.
Quantitative Inhibition Data
The inhibitory potency of NC-1300-B has been quantified both in vitro against the isolated enzyme and in vivo in animal models. The data highlights the pH-dependent nature of its activity and its effectiveness in suppressing gastric acid secretion.
| Parameter | Value | Condition/Model | Reference |
| IC₅₀ | 4.4 x 10⁻⁶ M (4.4 µM) | In vitro H⁺)-K⁺)-ATPase Activity (Hog Gastric Mucosa) | [3] |
| 3.1 x 10⁻⁵ M (31 µM) | In vitro H⁺)-K⁺)-ATPase Activity (Hog Gastric Mucosa) | [3] | |
| ED₅₀ | 11.5 mg/kg | In vivo Gastric Acid Secretion (Pylorus-ligated rats, p.o.) | [3] |
| 11.0 mg/kg | In vivo Gastric Acid Secretion (Pylorus-ligated rats, i.p.) | [3] | |
| Duration | Up to 72 hours | In vivo Antisecretory Effect (100 mg/kg, p.o.) | [3] |
Experimental Protocols
The characterization of NC-1300-B's mechanism of action relies on specific biochemical and physiological assays. Below are detailed methodologies for key experiments.
Preparation of H⁺)-K⁺)-ATPase-Enriched Gastric Microsomes
This protocol describes the isolation of membrane vesicles rich in H⁺)-K⁺)-ATPase from hog gastric mucosa, a common source for in vitro studies.
-
Source Material : Fresh or frozen hog stomachs are obtained. The fundic mucosa is scraped from the underlying muscle layers and washed with ice-cold saline.
-
Homogenization : The scraped mucosa is minced and homogenized in a hypotonic buffer (e.g., 113 mM mannitol, 37 mM sucrose (B13894), 0.4 mM EDTA, 5 mM PIPES-Tris, pH 6.7) using a Potter-Elvehjem homogenizer.[7]
-
Differential Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 14,500 x g for 10 min) to pellet nuclei and cellular debris. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g for 1 hour) to pellet the crude microsomal fraction.[7][8]
-
Density Gradient Centrifugation : The crude microsomal pellet is resuspended and layered onto a discontinuous Ficoll or sucrose density gradient (e.g., 7% Ficoll or layers of 10%, 23%, and 35% sucrose).[8][9]
-
Fraction Collection : After ultracentrifugation (e.g., 90,000 x g for 4 hours), the H⁺)-K⁺)-ATPase-enriched vesicles are collected from the interface between the density layers (e.g., 10-23% or 23-35% sucrose).[7]
-
Storage : The purified vesicles are washed, resuspended in a storage buffer (e.g., 300 mM sucrose, 5 mM Tris, 0.2 mM EDTA, pH 7.4), and can be stored at -80°C. Protein concentration is determined via a standard assay like the Bradford method.[7]
In Vitro H⁺)-K⁺)-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of NC-1300-B on the enzymatic activity of the isolated proton pump.
-
Reaction Mixture : The assay is typically conducted in a buffer at a specific pH (e.g., 6.0 or 7.4) containing MgCl₂, KCl, and the prepared gastric microsomes.
-
Pre-incubation : The gastric microsomes are pre-incubated with varying concentrations of NC-1300-B (or vehicle control) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10] This step is crucial for pH-dependent activation and binding.
-
Initiation of Reaction : The ATPase reaction is initiated by the addition of ATP as the substrate.
-
Quantification of Activity : The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green procedure.[10] The absorbance is read on a spectrophotometer.
-
Data Analysis : The K⁺)-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (measured in the absence of KCl) from the total activity. The percentage of inhibition for each NC-1300-B concentration is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
NC-1300-B is an effective irreversible inhibitor of the gastric H⁺)-K⁺)-ATPase. Its mechanism of action is contingent upon the acidic environment of the stomach, where it is converted to a reactive species that covalently binds to and inactivates the proton pump. This targeted, pH-dependent mechanism ensures specific action at the site of acid secretion, leading to potent and sustained inhibition. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of NC-1300-B and other related proton pump inhibitors.
References
- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of covalent with reversible inhibitor binding sites of the gastric H,K-ATPase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

